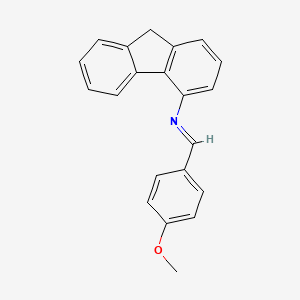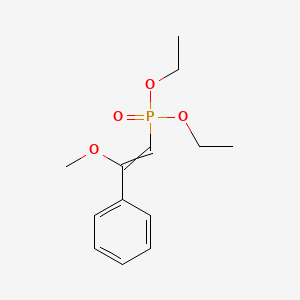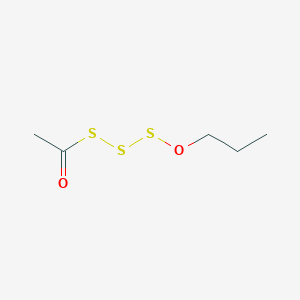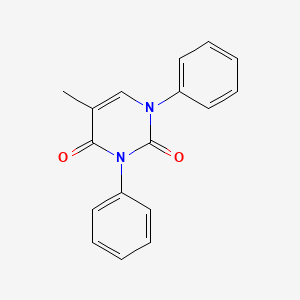
(E)-N-(9H-Fluoren-4-yl)-1-(4-methoxyphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(9H-Fluoren-4-yl)-1-(4-methoxyphenyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(9H-Fluoren-4-yl)-1-(4-methoxyphenyl)methanimine typically involves the condensation reaction between an amine and an aldehyde or ketone. For this compound, the reaction might involve:
Starting Materials: 9H-Fluoren-4-amine and 4-methoxybenzaldehyde.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. An acid catalyst like hydrochloric acid or acetic acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and more efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(9H-Fluoren-4-yl)-1-(4-methoxyphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form a nitrile or an amide.
Reduction: The imine can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
Oxidation: Formation of nitriles or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
(E)-N-(9H-Fluoren-4-yl)-1-(4-methoxyphenyl)methanimine may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions with imines.
Medicine: Possible applications in drug design and development.
Industry: Use in the production of dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action for (E)-N-(9H-Fluoren-4-yl)-1-(4-methoxyphenyl)methanimine would depend on its specific application. Generally, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(9H-Fluoren-4-yl)-1-(4-hydroxyphenyl)methanimine
- (E)-N-(9H-Fluoren-4-yl)-1-(4-chlorophenyl)methanimine
Comparison
- Uniqueness : The methoxy group in (E)-N-(9H-Fluoren-4-yl)-1-(4-methoxyphenyl)methanimine may impart different electronic properties compared to hydroxy or chloro groups, affecting its reactivity and potential applications.
- Reactivity : The presence of different substituents on the aromatic ring can influence the compound’s reactivity in substitution reactions.
Properties
CAS No. |
61370-71-6 |
|---|---|
Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(9H-fluoren-4-yl)-1-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C21H17NO/c1-23-18-11-9-15(10-12-18)14-22-20-8-4-6-17-13-16-5-2-3-7-19(16)21(17)20/h2-12,14H,13H2,1H3 |
InChI Key |
HGSXWDHGZXLQRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=CC3=C2C4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]butanoate](/img/structure/B14582624.png)
![1-(Benzyloxy)-3-[(5-bromopentyl)oxy]benzene](/img/structure/B14582632.png)
![Ethanone, 2-[2-(diethoxymethyl)-1H-benzimidazol-1-yl]-1-phenyl-](/img/structure/B14582635.png)

![3-{3-[Methyl(dipropyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14582664.png)
![Acetic acid;5-[2-(3,4,5-trihydroxyphenyl)propyl]benzene-1,2,3-triol](/img/structure/B14582676.png)


![1-{1-[2-(6-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14582687.png)
![2-[4-(Methanesulfonyl)-2,6-dinitrophenyl]-1,1-dimethylhydrazine](/img/structure/B14582694.png)

![2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B14582720.png)
![But-3-en-1-yl chloro[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B14582724.png)

